molecular formula C37H50 B14879598 2-(2,5-Dimethylphenyl)-9,9-dioctylfluorene

2-(2,5-Dimethylphenyl)-9,9-dioctylfluorene

Cat. No.: B14879598
M. Wt: 494.8 g/mol
InChI Key: WTZYGYYJNRKVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] is a conjugated polymer known for its unique optoelectronic properties. This compound is widely used in various applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). Its ability to emit blue light and its high chemical stability make it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] typically involves Suzuki cross-coupling polymerization. This method uses palladium-catalyzed coupling reactions between boronic acid derivatives and halogenated monomers. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF). The polymerization process is usually conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this polymer can be scaled up using continuous flow reactors or rotating packed bed reactors. These methods enhance the efficiency of the polymerization process and allow for better control over the molecular weight distribution of the polymer .

Chemical Reactions Analysis

Types of Reactions

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] in optoelectronic devices involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C37H50

Molecular Weight

494.8 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-9,9-dioctylfluorene

InChI

InChI=1S/C37H50/c1-5-7-9-11-13-17-25-37(26-18-14-12-10-8-6-2)35-20-16-15-19-32(35)33-24-23-31(28-36(33)37)34-27-29(3)21-22-30(34)4/h15-16,19-24,27-28H,5-14,17-18,25-26H2,1-4H3

InChI Key

WTZYGYYJNRKVDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=CC(=C4)C)C)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.